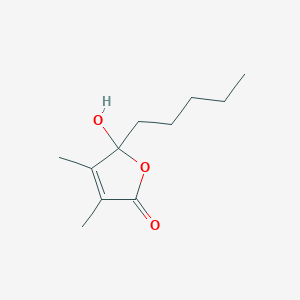
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- is a natural product found in Epichloe typhina, Phleum pratense, and Gaeumannomyces with data available.
Biologische Aktivität
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- (commonly referred to as 5-hydroxybovolide) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and pharmacological effects, supported by relevant case studies and research findings.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.2588 g/mol
- Structure : The compound features a furanone ring with hydroxyl and alkyl substituents that contribute to its unique properties.
1. Toxicological Profile
Research indicates that 5-hydroxybovolide exhibits low toxicity levels in various biological assays. Key findings include:
- Genotoxicity : Studies have shown that this compound does not induce significant genotoxic effects. An Ames test conducted on Salmonella strains revealed no substantial mutagenic activity at concentrations up to 3333 µg/plate .
- Developmental Toxicity : The compound has been evaluated for developmental and reproductive toxicity, showing no adverse effects on male reproductive capacity in rodent models .
| Endpoint | Result |
|---|---|
| Ames Test | Negative for mutagenicity |
| Dominant Lethal Assay | No adverse effects |
| Carcinogenicity Study | No evidence of carcinogenicity |
2. Pharmacological Effects
The biological activities of 5-hydroxybovolide extend beyond toxicity assessments:
- Antioxidant Activity : The compound has been reported to possess antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
3. Case Studies
Several studies have investigated the biological implications of 5-hydroxybovolide:
- A study by Roscher (1997) demonstrated that the compound is rapidly absorbed and metabolized in the gastrointestinal tract, primarily excreted as a glucuronic acid conjugate without significant free form detected in blood .
- In animal models, administration of the compound did not lead to observable adverse effects on growth or reproduction, reinforcing its safety profile for potential dietary applications.
Eigenschaften
CAS-Nummer |
6067-11-4 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
VJZWZDQDXPADSE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Kanonische SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Key on ui other cas no. |
6067-11-4 |
Synonyme |
hydroxydihydrobovolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















